N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzodioxole group, a methoxy-methylphenyl sulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the benzodioxole and piperidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions may include:
- Benzodioxole derivatives
- Methoxy-methylphenyl sulfonyl chloride
- Piperidine derivatives
- Coupling agents such as EDCI or DCC
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide
- Reducing agents such as lithium aluminum hydride or sodium borohydride
- Substitution reagents such as halides or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide may include other piperidine carboxamides, benzodioxole derivatives, and sulfonyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This can make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H26N2O6S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O6S/c1-15-10-18(6-8-19(15)28-2)31(26,27)24-9-3-4-17(13-24)22(25)23-12-16-5-7-20-21(11-16)30-14-29-20/h5-8,10-11,17H,3-4,9,12-14H2,1-2H3,(H,23,25) |
InChI Key |
PUIBARDCCSLSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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